molecular formula C22H25N3O3S B2583788 4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034464-18-9

4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2583788
CAS No.: 2034464-18-9
M. Wt: 411.52
InChI Key: WOXPYKGSQHURBV-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a high-purity chemical compound supplied for research purposes. This synthetic molecule features a complex structure comprising a benzenesulfonamide group linked to an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry . The presence of the sulfonamide functional group is frequently associated with biological activity, particularly in the inhibition of enzymes, and may be of interest in the development of pharmacological probes . The specific research applications and mechanism of action for this compound are not fully established and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-13-21(16(2)12-20(15)28-3)29(26,27)24-18-9-5-4-8-17(18)19-14-25-11-7-6-10-22(25)23-19/h4-5,8-9,12-14,24H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPYKGSQHURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies.

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 388.48 g/mol
  • IUPAC Name : this compound

The compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound may disrupt tumor metabolism and promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : Compounds similar to the target compound showed IC50 values ranging from 1.52 to 6.31 μM against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), indicating high selectivity and potency against cancer cells compared to normal cells .
CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.5217.5
4gMCF-76.315.5

Induction of Apoptosis

The most active derivative (4e) was found to induce apoptosis significantly in MDA-MB-231 cells, with a noted increase in annexin V-FITC positivity by 22-fold compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity:

  • Efficacy Against Bacteria : Compounds similar to the target demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with percentages of inhibition reaching up to 80% at specific concentrations .
Bacterial StrainCompoundInhibition (%) at 50 μg/mL
Staphylococcus aureus4e80.69
Klebsiella pneumoniae4g79.46

Case Studies

  • Triple-Negative Breast Cancer : A series of benzenesulfonamide derivatives were synthesized and tested for their effects on MDA-MB-231 and MCF-7 cell lines. The results indicated that selective CA IX inhibitors could serve as potential therapeutic agents in treating aggressive breast cancers .
  • Antibacterial Applications : The compound's derivatives were evaluated for their antimicrobial properties against common pathogens. The findings suggested that these compounds could be developed into effective antibacterial agents due to their ability to inhibit bacterial growth significantly .

Comparison with Similar Compounds

Structural Analogs from the Evidence

2,5-Dimethoxy-N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
  • Molecular Formula : C₂₂H₂₁N₃O₄S
  • Key Differences :
    • Substituents : Two methoxy groups (vs. one methoxy and two methyl groups in the target compound).
    • Imidazopyridine : Fully aromatic imidazo[1,2-a]pyridine with an 8-methyl group (vs. partially saturated tetrahydroimidazo[1,2-a]pyridine in the target).
  • Aromatic imidazopyridine systems often exhibit higher metabolic clearance than saturated analogs.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (1l)
  • Molecular Formula : C₃₃H₃₁N₅O₇
  • Key Differences: Functional Groups: Cyano (-CN), nitro (-NO₂), and ester (-COOEt) groups (vs. methoxy and methyl groups in the target). Core Structure: A 2-oxo-tetrahydroimidazo[1,2-a]pyridine with a phenethyl substituent.
  • Implications: The nitro and cyano groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. Higher molecular weight (MW = 633.6 g/mol) may reduce bioavailability compared to the target compound.
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)
  • Molecular Formula : C₃₄H₃₃N₅O₇
  • Key Differences :
    • Substituents : Benzyl group at position 3 (vs. unsubstituted tetrahydroimidazo in the target).
    • Physical Properties : Melting point 215–217°C (vs. undetermined for the target).
  • Implications :
    • The benzyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Comparative Data Table

Property Target Compound 2,5-Dimethoxy Analog Compound 1l Compound 2d
Molecular Formula C₂₃H₂₅N₃O₃S (inferred) C₂₂H₂₁N₃O₄S C₃₃H₃₁N₅O₇ C₃₄H₃₃N₅O₇
Molecular Weight (g/mol) ~431.5 (estimated) 423.487 633.6 647.7
Key Substituents 4-OCH₃, 2,5-CH₃ 2,5-OCH₃, 8-CH₃ 8-CN, 7-NO₂, 3-phenethyl 8-CN, 7-NO₂, 3-benzyl
Core Structure Tetrahydroimidazo[1,2-a]pyridine Aromatic imidazo[1,2-a]pyridine 2-Oxo-tetrahydroimidazo[1,2-a]pyridine 2-Oxo-tetrahydroimidazo[1,2-a]pyridine
Melting Point N/A N/A 243–245°C 215–217°C

Key Research Findings

Metabolic Stability : The tetrahydroimidazo[1,2-a]pyridine core in the target compound likely offers improved metabolic stability over aromatic analogs (e.g., ) due to reduced susceptibility to oxidative metabolism .

Synthetic Accessibility : Analogs with ester or nitro groups (e.g., ) require multi-step syntheses, whereas the target compound’s simpler substituents (methoxy, methyl) might streamline synthesis.

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